molecular formula C17H15ClN2O2 B2724594 N-(4-chlorophenyl)-2-[3-(hydroxymethyl)-1H-indol-1-yl]acetamide CAS No. 693821-14-6

N-(4-chlorophenyl)-2-[3-(hydroxymethyl)-1H-indol-1-yl]acetamide

Cat. No. B2724594
CAS RN: 693821-14-6
M. Wt: 314.77
InChI Key: FDWXGONSQMMKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-chlorophenyl)-2-[3-(hydroxymethyl)-1H-indol-1-yl]acetamide” is a complex organic compound. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The compound also contains a chlorophenyl group and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a chlorophenyl group, and an acetamide group . The exact structure would depend on the positions of these groups in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the positions of the indole, chlorophenyl, and acetamide groups .

Scientific Research Applications

Synthesis and Biological Activity

One study focused on synthesizing novel derivatives of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide and evaluating their antioxidant activity. The compounds exhibited considerable antioxidant activity, attributed to the strategic attachment of halogens on the phenyl ring, enhancing the efficacy of these molecules as antioxidant agents (C. Gopi & M. Dhanaraju, 2020).

Another research explored the anti-inflammatory potential of an indole acetamide derivative through in silico modeling, targeting cyclooxygenase domains. This study provided insights into the compound's structural optimization and interaction energy, suggesting its potential as an anti-inflammatory drug (F. H. Al-Ostoot et al., 2020).

Physical and Chemical Properties

A different angle of research presents new powder diffraction data for derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, highlighting their potential as pesticides. This work provided valuable diffraction data, including experimental and calculated peaks, intensities, and unit-cell parameters, contributing to the understanding of their crystalline properties (E. Olszewska et al., 2009).

Application in Photovoltaic Efficiency Modeling

Research into bioactive benzothiazolinone acetamide analogs, including N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide derivatives, has been conducted with an eye towards their use in dye-sensitized solar cells (DSSCs). These studies investigated the compounds' photochemical and thermochemical properties, demonstrating good light harvesting efficiency and potential as photosensitizers in photovoltaic cells (Y. Mary et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs containing indole rings act on the central nervous system .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If the compound shows promise in preclinical studies, it could be further developed and eventually tested in clinical trials .

properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(hydroxymethyl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c18-13-5-7-14(8-6-13)19-17(22)10-20-9-12(11-21)15-3-1-2-4-16(15)20/h1-9,21H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWXGONSQMMKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.